molecular formula C12H8BrCl2NO2S B13484936 (6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate

(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate

Cat. No.: B13484936
M. Wt: 381.1 g/mol
InChI Key: FSYDGWHCOGSHST-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is a complex organic compound that features a bromopyridine moiety linked to a dichlorothiophene acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate typically involves multiple steps. One common method starts with the bromination of pyridine to form 6-bromopyridine. This intermediate is then reacted with a suitable alcohol to form (6-bromopyridin-2-yl)methanol. The final step involves esterification with 2-(2,5-dichlorothiophen-3-yl)acetic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets, potentially affecting various biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is unique due to its combination of bromopyridine and dichlorothiophene acetate moieties. This unique structure may confer specific chemical and biological properties that are not present in simpler or structurally different compounds .

Properties

Molecular Formula

C12H8BrCl2NO2S

Molecular Weight

381.1 g/mol

IUPAC Name

(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate

InChI

InChI=1S/C12H8BrCl2NO2S/c13-9-3-1-2-8(16-9)6-18-11(17)5-7-4-10(14)19-12(7)15/h1-4H,5-6H2

InChI Key

FSYDGWHCOGSHST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)COC(=O)CC2=C(SC(=C2)Cl)Cl

Origin of Product

United States

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